2-(4-Isopropyl-phenyl)-acetamidine
Description
2-(4-Isopropyl-phenyl)-acetamidine is an organic compound characterized by an acetamidine group (NH-C(=NH)-NH2) attached to a 4-isopropyl-substituted phenyl ring. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~2.5) due to the aromatic isopropyl group and strong basicity (pKa ~11–12) from the amidine moiety . Such features make it a candidate for enzyme inhibition studies, particularly in targeting proteases or amidine-binding receptors.
Properties
CAS No. |
885953-20-8 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)ethanimidamide |
InChI |
InChI=1S/C11H16N2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |
InChI Key |
RHWQBFAWGGPCGQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(=N)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine
Structural Differences :
- Core : Both compounds share the acetamidine group.
- Substituents : The target compound features a lipophilic 4-isopropyl-phenyl group, whereas 2-(Formamido)-N1-(5'-phosphoribosyl)acetamidine includes a formamido (NHCHO) and a 5'-phosphoribosyl group, significantly increasing its polarity.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Structural Differences :
- Core : These derivatives are based on a tetramethylpiperidine ring, unlike the acetamidine-phenyl scaffold.
- Substituents : The acetate group and variable alkyl chains (e.g., propionate, butyrate) contrast with the rigid aromatic group in 2-(4-Isopropyl-phenyl)-acetamidine.
Functional Contrasts :
- Applications: Piperidine derivatives are often used as stabilizers or catalysts in polymer chemistry, leveraging their steric hindrance and radical-scavenging properties .
Comparative Data Table
Key Research Findings
- Bioactivity: The amidine group in this compound may mimic arginine residues, enabling competitive inhibition of trypsin-like proteases.
- Synthetic Challenges : The phosphoribosyl derivative is biosynthesized enzymatically, whereas the target compound requires multi-step organic synthesis, limiting scalability.
- Thermodynamic Stability : Piperidine derivatives exhibit high thermal stability (decomposition >200°C), while the acetamidine-phenyl compound’s stability remains uncharacterized .
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